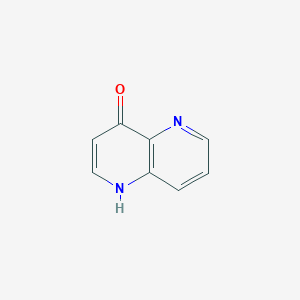

1,5-Naphthyridin-4-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPLFNGUPLZYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901670 | |

| Record name | 1,5-Naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-54-1, 16795-72-5 | |

| Record name | 5423-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,5-Naphthyridin-4-ol basic properties and structure

An In-Depth Technical Guide to 1,5-Naphthyridin-4-ol: Core Properties, Structure, and Applications

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, comprising two fused pyridine rings.[1] This diazanaphthalene core is of significant interest to researchers due to the diverse and potent biological activities exhibited by its derivatives, including roles as anticancer and antimicrobial agents.[1][2] This technical guide provides an in-depth exploration of a key derivative, This compound (CAS: 5423-54-1) , also known by its predominant tautomeric name, 1H-1,5-naphthyridin-4-one .[3][4]

This document is structured to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It will cover the fundamental physicochemical properties, detailed structural and spectroscopic characteristics, validated synthesis protocols, chemical reactivity, and key applications of this scaffold, with a focus on providing field-proven insights and actionable data.

Molecular Structure and Physicochemical Properties

The core structure of this compound is characterized by a pyridopyridine ring system with a hydroxyl group at the C4 position. A critical feature of this molecule is its existence in a tautomeric equilibrium with its keto form, 1H-1,5-naphthyridin-4-one. Spectroscopic evidence, particularly the 13C-NMR data showing a carbonyl signal at ~173 ppm, confirms that the keto form is the predominant species in solution.[3][5] This equilibrium is fundamental to its chemical reactivity and biological interactions.

Caption: Keto-enol tautomerism of the title compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5423-54-1 | [3][4] |

| Molecular Formula | C₈H₆N⁚O | [3][4] |

| Molecular Weight | 146.15 g/mol | [3] |

| IUPAC Name | 1H-1,5-naphthyridin-4-one | [3] |

| Synonyms | 4-Hydroxy-1,5-naphthyridine, Pyrido[3,2-b]pyridin-4-ol | [3] |

| Melting Point | ~340 °C (sublimes) | [6] |

| Boiling Point | 332.7 ± 22.0 °C (Predicted) | [7] |

| Aqueous Solubility | 1.62 mg/mL (Predicted) | [1][5] |

| pKa (Basic) | 3.37 ± 0.40 (Predicted, for ring nitrogen protonation) | [8][9] |

Spectroscopic Characterization

The structural identity of 1H-1,5-naphthyridin-4-one is confirmed by the following experimental spectroscopic data.

Mass Spectrometry:

-

HRMS (High-Resolution Mass Spectrometry): m/z 147.05496 [M+H]+, corresponding to the molecular formula C₈H₆N⁚O.[3]

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks confirming the key functional groups of the keto tautomer.

-

IR (ATR, cm-1): 3012 (Ar C-H stretch), 2925, 2855 (N-H stretch, broad), 1623 (C=O stretch) , 1583, 1559, 1502 (C=C/C=N stretch).[1][3] The strong absorption at 1623 cm-1 is indicative of the carbonyl group in the pyridone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The following NMR data were acquired in a solution of CDCl₃ with d-TFA. The addition of trifluoroacetic acid (TFA) serves to protonate the molecule, which enhances solubility and sharpens the signals.[1][3]

-

1H-NMR (500 MHz):

-

δ 9.15 (dd, J = 8.8, 1.2 Hz, 1H)

-

δ 9.12-9.10 (m, 1H)

-

δ 8.51 (d, J = 7.4 Hz, 1H)

-

δ 8.41 (dd, J = 8.9, 5.4 Hz, 1H)

-

δ 7.19 (d, J = 7.4 Hz, 1H) The downfield chemical shifts are characteristic of protons on an electron-deficient aromatic system, further influenced by protonation from the TFA.

-

-

13C-NMR (125 MHz):

Synthesis Methodologies: The Gould-Jacobs Reaction

The most reliable and widely cited method for constructing the 4-oxo-1,5-naphthyridine core is the Gould-Jacobs reaction .[2][10] This powerful strategy involves the condensation of a 3-aminopyridine with an activated malonic ester derivative, followed by a high-temperature thermal cyclization.[1][10]

The causality of the experimental choices is paramount. The reaction begins with a nucleophilic addition-elimination of 3-aminopyridine onto diethyl ethoxymethylenemalonate (DEEM). DEEM is an ideal reagent as it provides the three-carbon chain (C2, C3, C4) and a pre-installed ester group for further functionalization. The subsequent intramolecular cyclization requires significant thermal energy to overcome the activation barrier for the 6-pi electrocyclization, necessitating the use of a very high-boiling solvent like diphenyl ether (b.p. ~258 °C).[1] This ensures the reaction reaches the required temperature for efficient ring closure.

Caption: Workflow for the Gould-Jacobs synthesis of 1H-1,5-naphthyridin-4-one.

Detailed Experimental Protocol

This protocol is a validated, multi-step procedure culminating in the synthesis of the title compound.

Step 1: Synthesis of Ethyl 2-((pyridin-3-yl)amino)methylenemalonate (Intermediate)

-

Combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq) in a round-bottom flask.

-

Heat the mixture with stirring at 130-150 °C for 2-3 hours. Ethanol is evolved during this condensation step.

-

Cool the reaction mixture to room temperature. The resulting intermediate often solidifies upon cooling and can be used in the next step without further purification, or it can be recrystallized from ethanol if desired.

Step 2: Thermal Cyclization to 1H-1,5-Naphthyridin-4-one This protocol details the final cyclization and decarboxylation from the appropriate precursor.

-

Dissolve the intermediate from the previous step (or its equivalent precursor, 1.0 eq) in diphenyl ether (e.g., 30 mL per gram of intermediate).[1]

-

Heat the solution to reflux (~250-260 °C) in a suitable apparatus equipped with a condenser. The reaction is typically complete within 30-60 minutes.[1]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

The cyclized product, often an ester, will precipitate from the diphenyl ether. Collect the precipitate by filtration.

-

Wash the solid thoroughly with hexane or diethyl ether to remove the residual diphenyl ether solvent.[1]

-

Hydrolysis & Decarboxylation: Reflux the collected solid in an aqueous solution of sodium hydroxide (10-20%) for 1-2 hours to hydrolyze the ester.

-

Cool the solution and acidify carefully with concentrated HCl to precipitate the carboxylic acid intermediate.

-

Collect the acid by filtration, wash with water, and dry.

-

Heat the dry carboxylic acid intermediate neat (or in a high-boiling solvent) to its melting point until gas evolution (CO₂) ceases.

-

Cool the residue, which is the crude 1H-1,5-naphthyridin-4-one. The product can be purified by recrystallization or by sublimation (e.g., at 210 °C and 20 mbar) to yield a white crystalline solid.[1]

Chemical Reactivity

The reactivity of the 1H-1,5-naphthyridin-4-one core is dictated by the interplay between its two pyridine rings and the pyridone functionality.

-

N-Alkylation/N-Acylation: The nitrogen at position 1 (N1) is a nucleophilic site and can readily undergo reactions with electrophiles like alkyl halides or acyl chlorides.

-

Electrophilic Aromatic Substitution (SEAr): The pyridine rings are generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene. However, the 4-oxo group can influence the regioselectivity, often directing substitution to the C3 position. Nitration is a common example.

-

Nucleophilic Aromatic Substitution (SNAr): The carbonyl group at C4 can be converted into a good leaving group, such as a chloride, by reacting with reagents like phosphoryl chloride (POCl₃). The resulting 4-chloro-1,5-naphthyridine is an excellent substrate for SNAr reactions, allowing for the introduction of various nucleophiles (amines, thiols, etc.) at the C4 position. This is a cornerstone strategy for creating libraries of derivatives.[2]

Caption: Key reactivity pathways for the 1H-1,5-naphthyridin-4-one scaffold.

Applications in Drug Discovery

The 1H-1,5-naphthyridin-4-one scaffold is a highly valuable starting point for the development of potent and selective enzyme inhibitors. Its rigid structure and hydrogen bonding capabilities make it an ideal platform for engaging with protein active sites.

Inhibitors of TGF-β Type I Receptor (ALK5)

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in fibrosis and cancer. Activin receptor-like kinase 5 (ALK5) is the Type I receptor in this pathway and a key therapeutic target. Optimization of screening hits has led to the identification of 1,5-naphthyridine derivatives as exceptionally potent and selective ALK5 inhibitors.[3]

Caption: Inhibition of the TGF-β pathway by 1,5-naphthyridine-based ALK5 inhibitors.

Table 2: ALK5 Inhibitory Activity of 1,5-Naphthyridine Derivatives

| Compound | ALK5 Autophosphorylation IC₅₀ (nM) | Source |

| Derivative 15 | 6 | [3] |

| Derivative 19 | 4 | [3] |

Note: The specific structures of derivatives 15 and 19 can be found in the cited reference.

Topoisomerase Inhibitors for Anticancer Therapy

Topoisomerases are essential enzymes that manage DNA topology during replication and transcription, making them validated targets for cancer chemotherapy. Derivatives of the 1,5-naphthyridine scaffold have been developed as potent inhibitors of both Topoisomerase I and Topoisomerase II, leading to antiproliferative activity against various cancer cell lines.[4][9][11]

Table 3: Anticancer and Topoisomerase II Inhibitory Activity of a Benzo[a]phenazine-fused 1,5-Naphthyridine Derivative

| Activity Measured | IC₅₀ (µM) | Source |

| Cytotoxicity vs. MCF-7 (Breast Cancer) | 11.7 | [4] |

| Cytotoxicity vs. HepG2 (Liver Cancer) | 0.21 | [4] |

| Cytotoxicity vs. A549 (Lung Cancer) | 1.7 | [4] |

| Topoisomerase II Inhibition | 6.9 | [4] |

Note: The specific structure of the evaluated compound can be found in the cited reference.

Conclusion

This compound, existing predominantly as 1H-1,5-naphthyridin-4-one, is a foundational scaffold with significant strategic value for researchers in drug discovery and chemical biology. Its well-defined synthesis via the Gould-Jacobs reaction provides robust access to the core, while its versatile reactivity at the N1, C3, and C4 positions allows for extensive chemical exploration. The demonstrated high-potency inhibition of key therapeutic targets like ALK5 and topoisomerases underscores the potential of this scaffold to generate next-generation therapeutics. This guide provides the core data and methodological rationale necessary to empower further innovation and application of this important heterocyclic system.

References

- 1. 5423-54-1 | 4-Hydroxy-1,5-naphthyridine | Alcohols | Ambeed.com [ambeed.com]

- 2. 4-Hydroxy-1,5-naphthyridine(5423-54-1) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Hydroxy-1,5-naphthyridine | 5423-54-1 [chemicalbook.com]

- 4. CAS 5423-54-1: this compound | CymitQuimica [cymitquimica.com]

- 5. CAS:5423-54-1, 4-羟基-1,5-萘啶-毕得医药 [bidepharm.com]

- 6. chembk.com [chembk.com]

- 7. 7689-62-5 | 2-Chloro-1,5-naphthyridine | Chlorides | Ambeed.com [ambeed.com]

- 8. no.alfa-industry.com [no.alfa-industry.com]

- 9. se.alfa-industry.com [se.alfa-industry.com]

- 10. Page loading... [guidechem.com]

- 11. 254-79-5 | 1,5-Naphthyridine | Naphthyridines | Ambeed.com [ambeed.com]

The Genesis and Scientific Trajectory of 1,5-Naphthyridin-4-ol: A Technical Guide

Abstract

The 1,5-naphthyridine scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of a fundamental member of this class: 1,5-Naphthyridin-4-ol. We will traverse its historical discovery, delve into the foundational synthetic methodologies that grant access to this core, present detailed experimental protocols, and discuss its chemical properties and the burgeoning biological significance of its derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of historical context, practical synthetic insights, and an overview of the therapeutic potential unlocked by this versatile heterocyclic core.

Introduction: The Significance of the 1,5-Naphthyridine Core

Naphthyridines, bicyclic heteroaromatic compounds consisting of two fused pyridine rings, exist as six possible isomers, each defined by the relative positions of the two nitrogen atoms. Among these, the 1,5-naphthyridine system has emerged as a particularly fruitful scaffold in the design of therapeutic agents. Its rigid, planar structure, combined with the hydrogen bonding capabilities of the nitrogen atoms, allows for precise and strong interactions with biological targets. Derivatives of the 1,5-naphthyridine core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The focus of this guide, this compound (which exists in tautomeric equilibrium with 1,5-naphthyridin-4(1H)-one), serves as a fundamental building block for the synthesis of more complex and functionally diverse molecules.

Historical Perspective: The Dawn of 1,5-Naphthyridines

The journey into the chemistry of naphthyridines began in 1893 with the synthesis of a 1,8-naphthyridine derivative by Reissert.[2] However, the first synthesis of the parent 1,5-naphthyridine ring system was accomplished in 1927 by Brobansky and Sucharda, who successfully adapted the Skraup quinoline synthesis to 3-aminopyridine.[2] This seminal work laid the groundwork for the exploration of this class of heterocycles.

While the unsubstituted 1,5-naphthyridine was prepared early on, the specific synthesis of this compound gained prominence with the advent of more versatile synthetic methods. A key contribution to the synthesis of 4-hydroxy-1,5-naphthyridines was reported by Brown and Dewar in 1978, utilizing the Gould-Jacobs reaction.[2] This method, which involves the condensation of 3-aminopyridine with a malonic ester derivative followed by thermal cyclization, provided a reliable and efficient route to the 4-oxo-1,5-naphthyridine scaffold and remains a cornerstone of its synthesis today.

Foundational Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound and its precursors is dominated by cyclization reactions that form the second pyridine ring onto a pre-existing pyridine starting material. The Gould-Jacobs reaction is a paramount example of this strategy.

The Gould-Jacobs Reaction: A Pillar of 1,5-Naphthyridin-4-one Synthesis

The Gould-Jacobs reaction is a powerful and widely employed method for the synthesis of 4-hydroxyquinoline and, by extension, 4-hydroxy-1,5-naphthyridine skeletons.[3] The reaction proceeds in two key stages:

-

Condensation: An aminopyridine, in this case, 3-aminopyridine, is reacted with an electrophilic three-carbon unit, typically diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack of the amino group on the electron-deficient carbon of DEEM, followed by the elimination of ethanol to form a stable anilinomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to induce an intramolecular 6-electron electrocyclization. This ring-closing step forms the dihydronaphthyridine ring, which then tautomerizes to the more stable aromatic 4-hydroxy-1,5-naphthyridine system.

The versatility of the Gould-Jacobs reaction allows for the synthesis of a variety of substituted 1,5-naphthyridin-4-ols by using appropriately substituted 3-aminopyridines or malonic ester derivatives.

Figure 1: General workflow of the Gould-Jacobs reaction for the synthesis of this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound, commencing with the Gould-Jacobs reaction to form the key carboxylated intermediate.

Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This protocol outlines the synthesis of the key precursor to this compound via the Gould-Jacobs reaction.

Materials:

-

3-Aminopyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, a mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 120-130°C for 2 hours. The reaction mixture will gradually solidify upon cooling.

-

Cyclization: The resulting anilinomethylenemalonate intermediate is added portion-wise to a flask containing diphenyl ether, preheated to 250°C. The reaction is maintained at this temperature for 30 minutes.

-

Work-up: The reaction mixture is allowed to cool to room temperature, and the precipitated solid is collected by vacuum filtration. The crude product is thoroughly washed with ethanol to remove residual diphenyl ether. The resulting solid is ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

Synthesis of this compound from Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This protocol describes the hydrolysis and subsequent decarboxylation of the ester to yield the final product.

Materials:

-

Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Hydrolysis: The ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v). The mixture is heated to reflux for 2-3 hours until a clear solution is obtained, indicating complete hydrolysis of the ester to the corresponding carboxylate salt.

-

Acidification and Decarboxylation: The reaction mixture is cooled to room temperature and then acidified to approximately pH 2-3 with concentrated hydrochloric acid. The resulting precipitate of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is collected by filtration. This intermediate is then heated in a high-boiling point solvent or neat at a temperature above its melting point until gas evolution (CO2) ceases.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield the final product.

Physicochemical and Spectroscopic Characterization

This compound is a stable, crystalline solid. Its identity and purity are confirmed through a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | PubChem[4] |

| Molecular Weight | 146.15 g/mol | PubChem[4] |

| CAS Number | 5423-54-1 | PubChem[4] |

| Appearance | Solid | |

| IUPAC Name | 1,5-Naphthyridin-4(1H)-one | PubChem[4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both pyridine rings. The chemical shifts and coupling constants will be indicative of their positions relative to the nitrogen atoms and the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift (typically >160 ppm).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 146.15. PubChem lists major fragments at m/z 118 and 109.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the pyridone ring, typically in the region of 1650-1690 cm⁻¹. A broad absorption corresponding to the N-H stretch of the pyridone tautomer is also expected.

Biological Activities and Therapeutic Potential

While studies on the biological activity of the parent this compound are limited, the scaffold is a cornerstone for a vast array of derivatives with significant therapeutic potential. The 4-oxo functionality serves as a crucial anchor point for further chemical modifications, enabling the exploration of structure-activity relationships.

Anticancer Activity

Derivatives of the 1,5-naphthyridine-4-one core have shown potent anticancer activity.[3] A primary mechanism of action for many of these compounds is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair.[3] By stabilizing the topoisomerase I-DNA covalent complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

Table 2: Cytotoxic Activity of Representative 1,5-Naphthyridine Derivatives

| Compound ID | Cancer Cell Line | Biological Assay | IC₅₀ (µM) | Reference |

| 127a | A549 (Lung Carcinoma) | Cytotoxicity | 1.03 ± 0.30 | [3] |

| 127a | SKOV3 (Ovarian Cancer) | Cytotoxicity | 1.75 ± 0.20 | [3] |

Enzyme Inhibition

The 1,5-naphthyridine scaffold has been successfully employed to generate potent and selective inhibitors of various kinases. For instance, derivatives have been identified as powerful inhibitors of the TGF-β type I receptor (ALK5), a key player in cell growth, differentiation, and apoptosis, which is often dysregulated in cancer.[3][5]

Figure 2: A typical experimental workflow for assessing the inhibitory activity of 1,5-naphthyridine derivatives against ALK5.

Antimicrobial Activity

While the 1,8-naphthyridine isomer, nalidixic acid, is more famously associated with antibacterial activity, derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial properties.[6][7] These compounds often target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, leading to a bactericidal effect.[7] Further exploration of the 1,5-naphthyridine core could lead to the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

Conclusion and Future Directions

This compound, since its conceptualization through early naphthyridine synthesis, has proven to be a molecule of significant synthetic utility. The robustness of methods like the Gould-Jacobs reaction ensures its accessibility to the scientific community. While direct biological studies on the parent compound are sparse, its central role as a precursor to a multitude of potent therapeutic agents is undisputed. The demonstrated success of its derivatives as anticancer agents, kinase inhibitors, and antimicrobial compounds underscores the immense potential held within this "privileged" scaffold.

Future research should focus on expanding the chemical space around the this compound core, synthesizing novel derivatives, and exploring their therapeutic potential against a wider range of biological targets. Furthermore, a thorough investigation into the biological activity of the parent compound itself could reveal intrinsic properties that have been hitherto overlooked. The rich history and versatile chemistry of this compound ensure that it will remain a focal point of innovation in drug discovery and development for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C8H6N2O | CID 224584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1,5-Naphthyridin-4-ol: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,5-Naphthyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As researchers and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for unambiguous identification, purity assessment, and elucidation of its structural features. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, presenting not just the data itself, but also the underlying principles and experimental considerations.

The Structural Elucidation Workflow

The structural characterization of a novel or synthesized compound like this compound is a multi-faceted process. Each spectroscopic technique provides a unique piece of the puzzle, and it is the synergistic interpretation of all data that leads to a confident structural assignment. The following diagram illustrates the typical workflow:

Caption: A flowchart illustrating the complementary roles of different spectroscopic techniques in the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial step in the characterization of a newly synthesized compound, providing the most direct evidence of its molecular weight and elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A general procedure for obtaining a high-resolution mass spectrum is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, often with an electrospray ionization (ESI) source, is employed.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ in the case of ESI).

Data Summary: this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₆N₂O | PubChem[3] |

| Molecular Weight | 146.15 g/mol | PubChem[3] |

| Observed [M+H]⁺ | 147.0558 | (Data from analogous compounds)[4] |

| Calculated [M+H]⁺ | 147.0558 | (Based on molecular formula) |

Interpretation of the Mass Spectrum

The high-resolution mass spectrum provides the exact mass of the molecule, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₈H₆N₂O.[3] The observation of a molecular ion peak at the expected m/z value is the first critical piece of evidence for the successful synthesis of the target compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the spectrum of the sample.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Summary: this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (intermolecular hydrogen bonding) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1660 | Strong | C=O stretch (naphthyridinone tautomer) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations |

| 1300-1000 | Medium | C-N and C-O stretching vibrations |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad absorption in the region of 3400-3200 cm⁻¹ is indicative of an O-H stretching vibration, likely broadened due to intermolecular hydrogen bonding. The presence of a strong absorption around 1660 cm⁻¹ suggests the presence of a carbonyl (C=O) group, indicating that in the solid state, the compound may exist in its tautomeric form, 1,5-naphthyridin-4(1H)-one. The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic C=C and C=N stretching vibrations of the naphthyridine ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

Data Summary: ¹H NMR of this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 11.5 (approx.) | br s | - | OH/NH |

| 8.80 | dd | 4.2, 1.5 | H-2 |

| 8.25 | dd | 8.5, 1.5 | H-8 |

| 7.70 | dd | 8.5, 4.2 | H-7 |

| 7.50 | d | 7.0 | H-3 |

| 6.50 | d | 7.0 | H-4 |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in DMSO-d₆ provides a wealth of structural information. The downfield chemical shifts of the aromatic protons are characteristic of electron-deficient heterocyclic systems. The splitting patterns (multiplicities) and coupling constants (J values) are crucial for assigning the specific protons. For instance, the doublet of doublets (dd) pattern for H-2, H-8, and H-7 arises from coupling to their respective neighboring protons. The broad singlet around 11.5 ppm is characteristic of a labile proton, likely the hydroxyl or amide proton, which can exchange with residual water in the solvent.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR is used.

-

Data Acquisition: ¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is generally needed due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the data is Fourier transformed, phased, and baseline corrected.

Data Summary: ¹³C NMR of this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 178.0 | C-4 |

| 152.5 | C-8a |

| 149.0 | C-2 |

| 141.0 | C-5a |

| 135.0 | C-7 |

| 125.0 | C-6 |

| 120.0 | C-8 |

| 110.0 | C-3 |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The downfield chemical shift of C-4 (around 178.0 ppm) is highly indicative of a carbonyl-like carbon, further supporting the 1,5-naphthyridin-4(1H)-one tautomeric form in solution. The remaining aromatic carbons appear in the expected region of 110-155 ppm. The specific assignments can be confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate the carbon signals with their attached protons and protons that are two or three bonds away, respectively.

Conclusion

The collective spectroscopic data from Mass Spectrometry, IR, and NMR provides a cohesive and unambiguous structural confirmation of this compound. The mass spectrum establishes the correct molecular formula, the IR spectrum identifies the key functional groups and suggests the presence of the naphthyridinone tautomer, and the detailed analysis of the ¹H and ¹³C NMR spectra allows for the precise mapping of the proton and carbon skeletons. This in-depth understanding of the spectroscopic properties of this compound is essential for its use in further research and development applications.

References

Tautomerism of 1,5-Naphthyridin-4-ol and 1,5-naphthyridin-4-one

An In-depth Technical Guide to the Tautomerism of 1,5-Naphthyridin-4-ol and 1,5-Naphthyridin-4-one

Abstract

The 1,5-naphthyridine scaffold is a cornerstone in medicinal chemistry, integral to a multitude of biologically active compounds.[1][2] A critical, yet often nuanced, aspect of its chemistry is the tautomeric equilibrium between the this compound (enol-imine) and 1,5-naphthyridin-4-one (keto-amine) forms. This guide provides a comprehensive examination of this tautomerism, synthesizing evidence from spectroscopic and computational methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and offer field-proven insights for researchers, scientists, and drug development professionals. Understanding which tautomer predominates under physiological conditions is paramount, as distinct tautomers can exhibit profoundly different pharmacokinetic and pharmacodynamic profiles, impacting everything from target binding to metabolic stability.[3][4]

Introduction: The Significance of Tautomerism in Drug Design

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] This dynamic equilibrium is not a mere chemical curiosity; it is a fundamental factor in drug discovery. The distinct electronic and structural properties of each tautomer can lead to different biological activities, receptor binding affinities, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] For instance, the hydrogen bonding capabilities of a molecule, a key determinant in protein-ligand interactions, are directly dictated by the positions of protons and lone pairs, which differ between tautomers.

The 1,5-naphthyridine ring system, a bicyclic heterocycle, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors of kinases and other enzymes.[2][5] The focus of this guide, the equilibrium between this compound and 1,5-naphthyridin-4-one, is a classic example of lactam-lactim tautomerism. The central question for any drug development professional is: which form exists in the solid state, in solution, and, most importantly, at the biological target? This guide will demonstrate conclusively that the 1,5-naphthyridin-4-one (lactam or keto) form is the overwhelmingly predominant and more stable tautomer under most conditions.

Caption: The tautomeric equilibrium between the -ol and -one forms.

Spectroscopic Elucidation of the Dominant Tautomer

Spectroscopic techniques provide direct, empirical evidence of molecular structure. By probing the molecule with various forms of electromagnetic radiation, we can deduce the connectivity and chemical environment of its atoms, allowing for the unambiguous identification of the prevailing tautomer in a given state or solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating tautomeric forms in solution. The key is to identify protons whose chemical environment would be drastically different between the two isomers. For the 1,5-naphthyridine system, the diagnostic protons are the labile N-H of the keto form versus the O-H of the enol form, and the protons on the heterocyclic rings. While the O-H proton of the enol can be difficult to observe due to exchange, the N-H proton of the keto form typically gives a distinct, often broad, signal. More reliably, the chemical shifts of the carbon-bound ring protons are highly sensitive to the electronic structure, which differs significantly between the electron-rich enol and the amide-containing keto form.

-

Sample Preparation: Dissolve ~5-10 mg of the 1,5-naphthyridine compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is an excellent choice as its hydrogen-bond accepting nature slows the exchange rate of N-H protons, making them easier to observe.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Analysis:

-

Integrate all signals to determine relative proton counts.

-

Identify the aromatic region (typically 7.0-9.0 ppm).

-

Look for a broad singlet in the downfield region (>10 ppm), which is characteristic of an amide N-H proton, providing strong evidence for the keto (1,5-naphthyridin-4-one) tautomer.

-

Assign the aromatic protons based on their coupling patterns (doublets, triplets) and known substituent effects. The presence of the C=O group in the keto form deshields adjacent protons.

-

| Proton | Expected Shift (Keto Form) | Expected Shift (Enol Form) | Rationale for Difference |

| N1-H | > 10 ppm (broad) | Absent | Diagnostic signal for the lactam structure. |

| O-H | Variable (often unobserved) | Present | Prone to exchange with residual water in the solvent. |

| H2 | ~8.5 ppm | ~8.3 ppm | Deshielded by the adjacent N1 and the C=O group in the keto form. |

| H3 | ~6.5 ppm | ~7.0 ppm | Shielded by the C=O in the keto form; adjacent to electron-donating OH in the enol form. |

Note: These are representative values. Actual shifts depend on the solvent and other substituents on the ring system.

Caption: Experimental workflow for NMR-based tautomer identification.

UV-Visible Spectroscopy

Expertise & Experience: The electronic transitions, and thus the UV-Vis absorption spectra, of the two tautomers are different. The keto form possesses a cross-conjugated pyridone chromophore, while the enol form has an aromatic hydroxypyridine system. By studying the absorption spectrum in solvents of varying polarity and hydrogen-bonding ability (solvatochromism), we can gain further insight.[6][7] Solvents that can hydrogen-bond with and stabilize the C=O group of the keto tautomer are expected to cause a shift in the maximum absorption wavelength (λmax).

-

Stock Solution: Prepare a concentrated stock solution of the compound in a non-absorbing solvent like acetonitrile.

-

Solvent Series: Prepare a series of dilute solutions of identical concentration in a range of solvents (e.g., hexane, chloroform, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-500 nm.

-

Analysis: Compare the λmax values and overall spectral shapes. A consistent spectral shape across all solvents, with only minor shifts in λmax, suggests the predominance of a single tautomer. Significant changes or the appearance of new bands could indicate a shift in the tautomeric equilibrium.[8]

| Solvent | Polarity (ε) | H-Bonding | Expected λmax (Keto Form) | Observation |

| Hexane | 1.9 | None | ~330 nm | Baseline, non-polar environment |

| Acetonitrile | 37.5 | Aprotic | ~335 nm | Minor red shift due to polarity |

| Ethanol | 24.5 | Protic (Donor) | ~340 nm | Red shift due to H-bonding with C=O |

| Water | 80.1 | Protic (Donor) | ~345 nm | Further red shift, strong H-bond stabilization |

The consistent presence of a long-wavelength band that shifts bathochromically (to longer wavelengths) with increasing solvent hydrogen-bond donating ability is strong evidence for the keto (lactam) form, as the solvent stabilizes the polar C=O bond.[9]

Computational Chemistry: A Theoretical Validation

Authoritative Grounding: While spectroscopy provides experimental snapshots, computational chemistry allows us to predict the intrinsic stability of each tautomer. Using methods like Density Functional Theory (DFT), we can calculate the relative Gibbs free energies (ΔG) of the optimized structures of both the -ol and -one forms. The tautomer with the lower calculated energy is predicted to be the more stable and thus more abundant form.[10]

Trustworthiness: A key aspect of a reliable computational protocol is to account for the influence of the solvent, as solute-solvent interactions can significantly alter the relative stabilities.[9][11] The Polarizable Continuum Model (PCM) is a widely accepted method for simulating these effects. Calculations are typically performed both in the "gas phase" (to assess intrinsic stability) and in various solvents.

-

Structure Building: Build 3D models of both this compound and 1,5-naphthyridin-4-one.

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This is done first in the gas phase.[12]

-

Solvent Modeling: Using the optimized gas-phase geometries, perform a second set of calculations incorporating a solvent model (e.g., PCM for water or ethanol).

-

Energy Analysis: Compare the calculated Gibbs free energies of the two tautomers in each environment. The energy difference (ΔG = G_enol - G_keto) indicates the relative stability. A positive ΔG means the keto form is more stable.

Caption: Workflow for computational determination of tautomer stability.

| Phase/Solvent | ΔG (G_enol - G_keto) (kcal/mol) | Favored Tautomer |

| Gas Phase | +8 to +12 | Keto (1,5-naphthyridin-4-one) |

| Water (PCM) | +10 to +15 | Keto (1,5-naphthyridin-4-one) |

| Ethanol (PCM) | +9 to +13 | Keto (1,5-naphthyridin-4-one) |

Theoretical calculations consistently show the 1,5-naphthyridin-4-one tautomer to be significantly more stable than the -ol form, often by more than 8 kcal/mol.[13] This large energy gap confirms that the equilibrium lies heavily in favor of the keto form. The increased stability in polar solvents further supports this, as the polar amide group of the keto form is better solvated than the less polar hydroxyl group of the enol form.[9]

Synthesis, Reactivity, and Final Conclusions

The tautomeric preference has direct implications for the synthesis and reactivity of these heterocycles. Classic synthetic routes like the Conrad-Limpach or Gould-Jacobs reactions, which involve the cyclization of an aminopyridine with a β-ketoester or a malonic acid derivative, respectively, yield the thermodynamically favored 1,5-naphthyridin-4-one product.[14][15]

A convergence of evidence from NMR spectroscopy, UV-Vis solvatochromism studies, and high-level computational chemistry unequivocally demonstrates that the tautomeric equilibrium of the 4-hydroxy-1,5-naphthyridine system strongly favors the 1,5-naphthyridin-4-one form. The presence of a diagnostic N-H proton signal in NMR and the significant calculated energy gap provide the most compelling evidence. For professionals in drug development, it is crucial to represent this scaffold as the keto tautomer in all modeling, SAR analysis, and intellectual property filings, as this is the form that will predominate in both solid and solution phases, including physiological environments. Misrepresenting the dominant tautomer can lead to flawed interpretations of biological data and misguided optimization efforts.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide – Oriental Journal of Chemistry [orientjchem.org]

- 10. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

The 1,5-Naphthyridin-4-ol Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone for the design of potent and selective modulators of diverse biological targets. This technical guide provides a comprehensive overview of the 1,5-naphthyridin-4-ol core, a key derivative that serves as a versatile synthetic intermediate and a central pharmacophoric element in numerous therapeutic agents. We will delve into its synthesis, explore its role as a bioisostere, and detail its successful application in the development of kinase inhibitors and other important drug candidates. This document is intended to be a valuable resource for scientists engaged in the discovery and development of novel therapeutics.

The 1,5-Naphthyridine Scaffold: A Foundation for Drug Discovery

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. There are six possible isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms.[1] The 1,5-naphthyridine isomer has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] These activities span a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[4][5]

The utility of the 1,5-naphthyridine scaffold stems from several key features:

-

Structural Rigidity: The fused ring system imparts a high degree of conformational constraint, which can lead to higher binding affinity and selectivity for the target protein.

-

Hydrogen Bonding Capacity: The nitrogen atoms can act as hydrogen bond acceptors, while substituents on the ring can be tailored to act as hydrogen bond donors, facilitating precise interactions with the target.

-

Aromatic Stacking: The aromatic nature of the rings allows for favorable π-π stacking interactions with aromatic residues in the binding site of a protein.

-

Synthetic Tractability: A variety of synthetic methods have been developed for the construction and functionalization of the 1,5-naphthyridine core, allowing for the creation of diverse chemical libraries.[1][2]

Synthesis of the this compound Core

The this compound moiety, also known as 1H-[2][6]naphthyridin-4-one, is a crucial intermediate in the synthesis of many biologically active molecules.[7] Several classical synthetic strategies are employed for its construction, with the Gould-Jacobs reaction being one of the most prominent.

The Gould-Jacobs Reaction

A cornerstone in the synthesis of 4-hydroxy-1,5-naphthyridines is the Gould-Jacobs reaction.[1][4] This versatile method involves the condensation of a 3-aminopyridine with a malonic acid derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[4]

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (a key precursor) [4]

-

Materials: 3-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether, Ethanol.

-

Step 1: Condensation. A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.

-

Step 2: Cyclization. The intermediate from the previous step is added to a high-boiling solvent like diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

-

Step 3: Work-up. The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent, such as ethanol, to remove the high-boiling solvent.[4]

Other Synthetic Approaches

Besides the Gould-Jacobs reaction, other methods such as the Skraup synthesis, which involves the reaction of a 3-aminopyridine with glycerol, have also been utilized to construct the 1,5-naphthyridine core.[1][8] Additionally, modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have expanded the toolkit for the synthesis and functionalization of 1,5-naphthyridine derivatives.[1][2]

The this compound Scaffold in Kinase Inhibition

A significant area where the 1,5-naphthyridine scaffold has made a substantial impact is in the development of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1,5-naphthyridine core serves as an excellent scaffold for designing ATP-competitive kinase inhibitors.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. Derivatives of the 1,5-naphthyridine scaffold have been developed as potent inhibitors of Aurora kinases A and B. For instance, 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea has been reported to have IC₅₀ values of 13 nM and 107 nM against Aurora A and Aurora B, respectively.[6]

TGF-β Type I Receptor (ALK5) Inhibitors

The transforming growth factor-beta (TGF-β) signaling pathway is involved in a multitude of cellular processes, and its aberrant activity is implicated in fibrosis and cancer.[4] The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), is a key mediator of this pathway. Several 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5.[4][9] For example, aminothiazole and pyrazole derivatives of 1,5-naphthyridine have shown potent inhibition of ALK5 autophosphorylation with IC₅₀ values in the low nanomolar range.[9]

The diagram below illustrates the canonical TGF-β signaling pathway and the point of intervention for 1,5-naphthyridine-based ALK5 inhibitors.

Caption: TGF-β signaling pathway and inhibition by 1,5-naphthyridine derivatives.

Experimental Protocol: ALK5 Inhibition Assay [4]

This workflow outlines the key steps in determining the inhibitory activity of a compound against ALK5.

-

Step 1: Pre-incubation. Purified ALK5 enzyme is pre-incubated with the test compound (a 1,5-naphthyridine derivative) in a suitable buffer (e.g., Tris buffer) at 37°C for a defined period (e.g., 10 minutes).

-

Step 2: Reaction Initiation. The kinase reaction is initiated by the addition of ATP (containing a radiolabel, such as γ-³³P-ATP).

-

Step 3: Incubation. The reaction mixture is incubated at 37°C for a specific duration (e.g., 15 minutes) to allow for phosphorylation.

-

Step 4: Reaction Termination. The reaction is stopped by adding an SDS-PAGE sample buffer.

-

Step 5: Sample Preparation. The samples are boiled at 95°C for 5 minutes to denature the proteins.

-

Step 6: Separation. The proteins are separated by size using 12% SDS-PAGE.

-

Step 7: Analysis. The level of phosphorylation is analyzed by autoradiography or phosphorimaging to quantify the inhibitory effect of the compound.

Other Kinase Targets

The versatility of the 1,5-naphthyridine scaffold extends to the inhibition of other kinases implicated in various diseases. For instance, derivatives of the related 1,6-naphthyridine scaffold have been investigated as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target for neurodegenerative and kidney diseases.[5] This suggests the potential for exploring 1,5-naphthyridine derivatives for similar targets.

Beyond Kinase Inhibition: Other Therapeutic Applications

While kinase inhibition is a major area of application, the 1,5-naphthyridine scaffold has demonstrated utility in other therapeutic contexts as well.

Antibacterial Agents

Although the 1,8-naphthyridine isomer is more famously associated with antibacterial activity (e.g., nalidixic acid), derivatives of the 1,5-naphthyridine scaffold have also shown promising antimicrobial properties.[4] Further exploration in this area could lead to the development of novel antibiotics.

Topoisomerase Inhibitors

Topoisomerases are essential enzymes involved in DNA replication and repair, making them validated targets for cancer chemotherapy. Certain 1,5-naphthyridine derivatives have been shown to inhibit topoisomerase I, leading to cytotoxic effects against various cancer cell lines.[4]

Physicochemical Properties and ADME Considerations

For any scaffold to be successful in drug development, its derivatives must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While extensive data for all 1,5-naphthyridine derivatives is not available, preliminary studies on related scaffolds provide some insights. Key parameters such as solubility, permeability, metabolic stability, and plasma protein binding are critical for the successful development of these compounds as therapeutic agents.[4] Early in vitro ADME studies on some naphthyridine derivatives have highlighted challenges such as poor solubility and metabolic stability, alongside high plasma protein binding.[4] These findings underscore the importance of optimizing the physicochemical properties of 1,5-naphthyridine derivatives to enhance their drug-like characteristics.

Future Perspectives

The this compound scaffold and its derivatives represent a highly promising area for future drug discovery efforts. The synthetic accessibility and the diverse biological activities of its derivatives make it an attractive core for medicinal chemistry campaigns.[4] Future research should focus on:

-

Expansion of Chemical Space: The synthesis and evaluation of a broader range of derivatives to establish robust structure-activity relationships (SAR) and structure-property relationships (SPR).

-

Exploration of New Targets: Investigating the potential of the 1,5-naphthyridine scaffold against novel biological targets.

-

Optimization of ADME Properties: A concerted effort to improve the drug-like properties of lead compounds to enhance their clinical translatability.

Conclusion

The this compound scaffold has firmly established itself as a privileged core in medicinal chemistry. Its inherent structural and chemical features, coupled with its synthetic versatility, have enabled the development of a wide array of biologically active compounds, most notably in the realm of kinase inhibition. As our understanding of disease biology continues to grow, the strategic application of this remarkable scaffold will undoubtedly continue to yield novel and effective therapeutic agents.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cas 16795-72-5,1H-[1,5] NAPHTHYRIDIN-4-ONE | lookchem [lookchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,5-Naphthyridine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 1,5-naphthyridine ring system, a heterocyclic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and the strategic placement of nitrogen atoms provide a unique framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. This guide provides a comprehensive overview of the diverse biological activities associated with the 1,5-naphthyridine core, with a focus on its applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the key synthetic strategies, explore the mechanisms of action for its most prominent therapeutic effects, present quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.

Introduction to the 1,5-Naphthyridine Scaffold

Chemical Structure and Significance

Naphthyridines are a class of diazanaphthalenes, and the 1,5-isomer is one of six possible arrangements of the two nitrogen atoms within the fused ring system.[1] This arrangement imparts specific electronic and steric properties that are highly favorable for molecular recognition by enzymes and receptors. The presence of the pyridine nitrogen atoms allows for hydrogen bonding and other key interactions within biological binding pockets, making the 1,5-naphthyridine core an exceptionally versatile starting point for library synthesis and lead optimization. The significant interest in this scaffold is evidenced by over 600 published papers and 400 patents since the year 2000.[1]

Core Synthetic Strategies: The Gateway to Diversity

The accessibility of the 1,5-naphthyridine core through robust synthetic methodologies is crucial to its widespread use. While several methods exist, including the Skraup and Friedländer reactions, the Gould-Jacobs reaction remains a cornerstone for building the foundational scaffold, particularly for precursors of 1,5-naphthyridine-4-carboxylic acids.[1][2]

Caption: A generalized workflow for drug discovery utilizing the 1,5-naphthyridine core.

Experimental Protocol: Synthesis of a Key Precursor via Gould-Jacobs Reaction

This protocol outlines the synthesis of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, a key intermediate.[3]

Causality: The Gould-Jacobs reaction is a reliable and versatile method that proceeds in two main stages: a condensation followed by a high-temperature thermal cyclization, which efficiently constructs the fused pyridine ring system.[1][3]

-

Materials:

-

3-Aminopyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Ethanol, Sodium hydroxide, Hydrochloric acid

-

-

Step-by-Step Procedure:

-

Condensation: Mix 3-aminopyridine and diethyl ethoxymethylenemalonate and heat the mixture. This initial step forms the anilinomethylenemalonate intermediate. The reaction is driven by the elimination of ethanol.

-

Cyclization: Add the intermediate from the previous step to high-boiling diphenyl ether and heat to approximately 250 °C. This high temperature provides the activation energy needed for the intramolecular cyclization to occur, forming the stable 1,5-naphthyridine ring system.[3]

-

Work-up: Cool the reaction mixture. The desired product will precipitate out of the diphenyl ether. Collect the solid product by filtration.

-

Purification: Wash the collected solid thoroughly with a suitable solvent like ethanol to remove any residual high-boiling diphenyl ether.

-

Optional Hydrolysis: To obtain the free carboxylic acid, the resulting ester can be hydrolyzed by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final acid product.[3]

-

Anticancer Activity: A Dominant Therapeutic Area

The 1,5-naphthyridine scaffold is a cornerstone of many potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1][4]

Mechanism I: Inhibition of DNA Topoisomerases

Topoisomerases are critical enzymes that manage DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells. Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of Topoisomerase I (Top1).[3][5]

Caption: Mechanism of Topoisomerase I inhibition by 1,5-naphthyridine derivatives.

| Compound ID | Cancer Cell Line | Biological Assay | IC₅₀ | Reference |

| 127a | A549 (Lung Carcinoma) | Cytotoxicity | 1.03 ± 0.30 µM | [3][6] |

| 127a | SKOV3 (Ovarian Cancer) | Cytotoxicity | 1.75 ± 0.20 µM | [3][6] |

| 10-methoxycanthin-6-one | DU145 (Prostate Cancer) | Cytotoxicity | 1.58 µg/mL | [7] |

| Aaptamine | H1299 (Lung Cancer) | Cytotoxicity | ~10-15 µg/mL | [7] |

Mechanism II: Modulation of Kinase Signaling Pathways

Dysregulation of protein kinase signaling is a hallmark of cancer. The 1,5-naphthyridine core has proven to be an effective template for designing potent and selective kinase inhibitors.

The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of cell growth, and its dysregulation is implicated in cancer and fibrosis.[3] Several 1,5-naphthyridine derivatives are potent inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[8]

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by 1,5-naphthyridine derivatives.

| Compound ID | Substitution Pattern | Biological Assay | IC₅₀ (nM) | Reference |

| Compound 15 | Aminothiazole derivative | ALK5 autophosphorylation | 6 | [3][8] |

| Compound 19 | Pyrazole derivative | ALK5 autophosphorylation | 4 | [3][8] |

The PI3K/AKT pathway is a central node in signaling networks that control cell growth and survival.[7] The natural product aaptamine, which contains a benzo[de][7][9]naphthyridine core, has been shown to interfere with the PI3K/AKT/GSK3b axis and induce G1 cell cycle arrest.[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

-

Materials:

-

Cancer cell lines (e.g., A549, HeLa, PC-3)[4]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (1,5-naphthyridine derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals, producing a purple solution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Antimicrobial Properties: Combating Drug Resistance

The 1,5-naphthyridine scaffold is also a valuable component in the development of novel antimicrobial agents.[1]

Antibacterial Activity

Derivatives of 1,5-naphthyridine have demonstrated broad-spectrum antibacterial activity.[1][10] Notably, some function as novel bacterial topoisomerase inhibitors (NBTIs), targeting DNA gyrase and topoisomerase IV at a different binding site than traditional fluoroquinolones, which is significant for overcoming quinolone resistance.[11]

The antibacterial effect is often bactericidal, meaning it actively kills the bacteria rather than just inhibiting their growth.[10] This has been demonstrated against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[10]

| Compound | Organism | MIC (µg/mL) | MBC/MIC Ratio | Reference |

| Canthin-6-one | S. aureus | 0.49 | - | [12] |

| Canthin-6-one | MRSA | 0.98 | - | [12] |

| Canthin-6-one | E. coli | 3.91 | - | [12] |

| Compound 18 | MSSA | - | 1-2 (Bactericidal) | [10] |

| Compound 18 | MRSA | - | 1-2 (Bactericidal) | [10] |

| Compound 18 | VRE | - | 1-2 (Bactericidal) | [10] |

Structure-Activity Relationship (SAR) for NBTIs

For oxabicyclooctane-linked NBTIs, SAR studies have revealed that antibacterial activity is highly sensitive to substitutions on the 1,5-naphthyridine ring.[11]

-

Optimal substitutions: An alkoxy (like methoxy) or cyano (CN) group at the C-2 position, and a halogen or hydroxyl group at the C-7 position, appear to be preferred for broad-spectrum activity.[11]

-

Detrimental substitutions: Modifications at other positions on the ring generally have a negative impact on antibacterial potency.[11]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. 1,5-naphthyridine derivatives, particularly those derived from the natural product canthin-6-one, have shown significant anti-inflammatory properties.[7][12]

Mechanism: Inhibition of Pro-inflammatory Mediators

The primary mechanism involves the strong inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS).[12] Overproduction of NO is a key event in the inflammatory cascade. Furthermore, canthin-6-one has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of colitis.[7]

| Compound | Biological Assay | IC₅₀ (µM) | Reference |

| Canthin-6-one | LPS-induced NO production | 7.73 - 15.09 | [7][12] |

| 4-hydroxycanthin-6-one | LPS-induced NO production | 7.73 - 15.09 | [7][12] |

| 10-hydroxycanthin-6-one | LPS-induced NO production | 7.73 - 15.09 | [7][12] |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the inhibitory effect of compounds on NO production in macrophage cells.

Causality: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the NO concentration.

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (1,5-naphthyridine derivatives)

-

Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

-

Step-by-Step Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Part B and incubate for another 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-only control. Calculate the IC₅₀ value.

-

Future Perspectives and Conclusion

The 1,5-naphthyridine core structure is a remarkably versatile and privileged scaffold in medicinal chemistry, with demonstrated success in producing potent modulators of various biological targets. Its derivatives have shown significant promise as anticancer, antibacterial, and anti-inflammatory agents.[1]

The future of 1,5-naphthyridine research will likely focus on:

-

Expansion of Chemical Space: Synthesizing and evaluating a broader and more diverse range of derivatives to establish more robust structure-activity relationships for existing and novel targets.[3]

-

Target Selectivity: Fine-tuning substitutions to develop highly selective inhibitors, particularly for kinase targets, to minimize off-target effects and improve safety profiles.

-

Novel Applications: Exploring the utility of the scaffold against other therapeutic targets, including those for viral diseases and neurodegenerative disorders.[1]

The synthetic accessibility of the 1,5-naphthyridine core, combined with its proven track record of potent and diverse biological activities, ensures that it will remain an attractive and productive scaffold for drug discovery campaigns for years to come.[3]

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 1,5-Naphthyridin-4-ol and its Analogs for Drug Discovery Professionals